molecular formula C19H18F3NO2 B14584879 2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide CAS No. 61592-87-8

2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide

Katalognummer: B14584879
CAS-Nummer: 61592-87-8
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: OBADBWIXYBTHLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide is a fluorinated organic compound with a complex structure It is characterized by the presence of trifluoromethyl and biphenyl groups, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a biphenyl derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The biphenyl moiety may also contribute to its activity by facilitating interactions with hydrophobic regions of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide is unique due to the combination of its trifluoromethyl and biphenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

61592-87-8

Molekularformel

C19H18F3NO2

Molekulargewicht

349.3 g/mol

IUPAC-Name

2,2,2-trifluoro-N-[4-(4-pentanoylphenyl)phenyl]acetamide

InChI

InChI=1S/C19H18F3NO2/c1-2-3-4-17(24)15-7-5-13(6-8-15)14-9-11-16(12-10-14)23-18(25)19(20,21)22/h5-12H,2-4H2,1H3,(H,23,25)

InChI-Schlüssel

OBADBWIXYBTHLA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.